2-[(6-amino-7H-purin-8-yl)sulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
2-[(6-amino-7H-purin-8-yl)sulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system, a sulfanyl group, and a hydroxymethyl group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-amino-7H-purin-8-yl)sulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reagent reacts with a halogenated purine derivative.
Attachment of the Hydroxymethyl Group: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde as the reagent.
Formation of the Oxane Ring: The oxane ring is formed through a cyclization reaction, where the hydroxymethyl group reacts with other functional groups on the molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated systems may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(6-amino-7H-purin-8-yl)sulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the purine ring or the sulfanyl group.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced purine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(6-amino-7H-purin-8-yl)sulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(6-amino-7H-purin-8-yl)sulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in nucleotide metabolism, leading to antiproliferative effects in cancer cells. The sulfanyl group can also participate in redox reactions, affecting cellular redox balance.
Comparison with Similar Compounds
Similar Compounds
2-[(6-amino-7H-purin-8-yl)sulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol: Unique due to the presence of both a sulfanyl group and a hydroxymethyl group on the oxane ring.
6-amino-7H-purin-8-yl derivatives: Similar purine ring structure but lack the sulfanyl and hydroxymethyl groups.
Sulfanyl-purine derivatives: Contain the sulfanyl group but may lack the hydroxymethyl group or the oxane ring.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
25253-77-4 |
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Molecular Formula |
C11H15N5O5S |
Molecular Weight |
329.34 g/mol |
IUPAC Name |
2-[(6-amino-7H-purin-8-yl)sulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H15N5O5S/c12-8-4-9(14-2-13-8)16-11(15-4)22-10-7(20)6(19)5(18)3(1-17)21-10/h2-3,5-7,10,17-20H,1H2,(H3,12,13,14,15,16) |
InChI Key |
VHJCJYPMHZRSFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N=C(N2)SC3C(C(C(C(O3)CO)O)O)O)N |
Origin of Product |
United States |
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